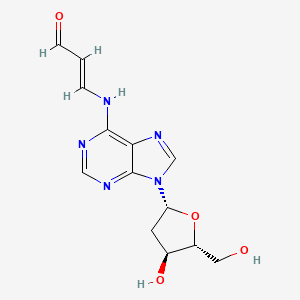
2'-Deoxy-N-(3-oxo-1-propenyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-N-(3-oxo-1-propenyl)adenosine is a synthetic nucleoside analog with the molecular formula C13H15N5O4 and a molecular weight of 305.29 g/mol . This compound is structurally related to adenosine, a naturally occurring nucleoside, but features a modified base and sugar moiety, making it a valuable tool in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-(3-oxo-1-propenyl)adenosine typically involves the modification of adenosine derivatives. One common method includes the reaction of 2’-deoxyadenosine with acrolein under controlled conditions to introduce the 3-oxo-1-propenyl group . The reaction is usually carried out in an organic solvent such as methanol or DMSO, with the reaction temperature maintained below 100°C to prevent decomposition.
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-N-(3-oxo-1-propenyl)adenosine are not widely documented, the process likely involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-N-(3-oxo-1-propenyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can modify the adenosine base or sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various modified nucleosides with altered functional groups, which can be further utilized in biochemical studies and drug development .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-N-(3-oxo-1-propenyl)adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Investigated for its role in modulating nucleic acid interactions and enzyme activities.
Medicine: Explored for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Wirkmechanismus
The mechanism of action of 2’-Deoxy-N-(3-oxo-1-propenyl)adenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyadenosine: The parent compound, lacking the 3-oxo-1-propenyl modification.
3’-Deoxyadenosine: Another nucleoside analog with a different modification on the sugar moiety.
Acyclovir: A well-known antiviral nucleoside analog with a different base structure
Uniqueness
2’-Deoxy-N-(3-oxo-1-propenyl)adenosine is unique due to its specific structural modification, which imparts distinct biochemical properties. This uniqueness makes it a valuable tool for studying nucleic acid interactions and developing novel therapeutic agents .
Eigenschaften
Molekularformel |
C13H15N5O4 |
|---|---|
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
(E)-3-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]prop-2-enal |
InChI |
InChI=1S/C13H15N5O4/c19-3-1-2-14-12-11-13(16-6-15-12)18(7-17-11)10-4-8(21)9(5-20)22-10/h1-3,6-10,20-21H,4-5H2,(H,14,15,16)/b2-1+/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
YCTVDHFYRBOGFS-HFVMFMDWSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N/C=C/C=O)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC=CC=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)
![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)

![1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine](/img/structure/B13434227.png)

![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)


